molecular formula C19H17N3O5 B2700199 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 921900-06-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2700199
CAS RN: 921900-06-3
M. Wt: 367.361
InChI Key: SBWXKRSSQSRFBJ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. Oxadiazole derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Similar compounds have been evaluated for their antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various spectroscopic techniques and computational methods .

Scientific Research Applications

Antiproliferative and Anti-inflammatory Applications

Research on similar compounds has shown promising results in the field of medicinal chemistry, particularly concerning antiproliferative and anti-inflammatory activities. A study by Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles which demonstrated significant anti-inflammatory and antiproliferative activities against human cancer cell lines and inflammation in rat paw edema models. These findings suggest potential for developing novel therapeutic agents targeting cancer and inflammatory diseases (Rapolu et al., 2013).

Materials Science and Polymer Applications

In the field of materials science, compounds containing 1,3,4-oxadiazole units have been incorporated into the design of new aromatic polyamides. A study by Sava et al. (2003) described the synthesis and characterization of aromatic polyamides with 1,3,4-oxadiazole or benzonitrile units, which showed good thermal stability and were capable of forming thin flexible films with potential applications in electronics and materials engineering (Sava et al., 2003).

Antimicrobial Applications

Furthermore, compounds with similar structures have been evaluated for antimicrobial activities. Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces sp. YIM 67086, which, along with other compounds, was tested for antimicrobial activities. Such research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Yang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, some compounds with similar structures have shown antitumor activities, potentially through inducing apoptosis and causing cell cycle arrest .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11(2)26-14-6-3-12(4-7-14)17(23)20-19-22-21-18(27-19)13-5-8-15-16(9-13)25-10-24-15/h3-9,11H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWXKRSSQSRFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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